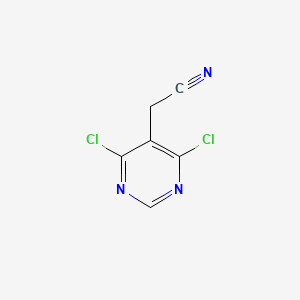

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

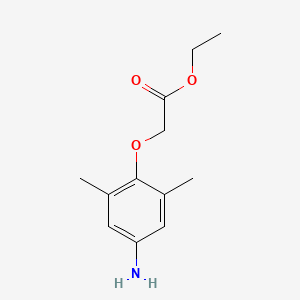

“2-(4,6-Dichloropyrimidin-5-yl)acetonitrile” is an organic compound that belongs to the pyrimidine class of chemicals . Its IUPAC name is (4,6-dichloro-5-pyrimidinyl)acetonitrile . The compound has a molecular weight of 188.02 .

Synthesis Analysis

The synthesis of related compounds involves the use of dichloromethane and 4,6-dichloro-5-allylpyrimidine. The reaction involves the addition of dimethyl sulfoxide and triethylamine, followed by cooling to -40 °C and passing O3 until the reaction solution turns blue . The reaction system is then switched to N2 for 30 minutes to exclude O3. Thiourea is added and the system is naturally raised to room temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3Cl2N3/c7-5-4 (1-2-9)6 (8)11-3-10-5/h3H,1H2 .Chemical Reactions Analysis

The reaction conditions can lead to byproduct formation due to Michael addition . Although the byproducts were not identified, they could be a factor that affects the low yield of the isolated products .Scientific Research Applications

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial enzyme in the de novo pyrimidine synthesis pathway. DHODH inhibition has been shown to have therapeutic effects in various diseases, including cancer, autoimmune diseases, and viral infections.

Mechanism of Action

Mode of Action

It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This suggests that the compound might affect pathways related to pyrimidine metabolism.

Result of Action

It’s known that the isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This suggests that the compound might have similar effects.

Action Environment

It’s known that the reaction mixture was stirred at room temperature for 1 hour . This suggests that the compound might be stable under normal environmental conditions.

Advantages and Limitations for Lab Experiments

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile has various advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are various future directions for 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile research, including the development of more efficient synthesis methods, the optimization of this compound's pharmacokinetic properties, and the identification of new therapeutic applications for this compound. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce its limitations. Further research is needed to fully understand this compound's potential in drug development.

Conclusion:

In conclusion, this compound is a promising chemical compound that has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound's inhibition of DHODH makes it a potential therapeutic agent for treating various diseases, including cancer, autoimmune diseases, and viral infections. Further research is needed to fully understand this compound's potential and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile can be achieved through various methods, but the most common and efficient method involves the reaction of 2-aminopyrimidine with 2,2-dichloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of this compound can be enhanced through recrystallization or column chromatography.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMNWDFJPVUBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CC#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2386444.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)